Quantified Antimicrobial Peptide Synergy: Isonicotinamide vs. Nicotinamide Functional Divergence
In a direct head-to-head comparison evaluating the ability of pyridinecarboxamide isomers to potentiate the activity of the endogenous antimicrobial peptide LL37 against S. aureus, nicotinamide (niacinamide) exhibited significant synergy, while isonicotinamide demonstrated no significant synergy under identical assay conditions. This functional divergence underscores that the 4-position substitution of isonicotinamide fails to engage the molecular mechanism required for LL37 potentiation [1].
| Evidence Dimension | Antimicrobial peptide (LL37) synergy |
|---|---|
| Target Compound Data | No significant synergy observed (p > 0.05) |
| Comparator Or Baseline | Nicotinamide (niacinamide): Significant synergy with LL37 (p < 0.05) |
| Quantified Difference | Significant synergy absent in isonicotinamide vs. present in nicotinamide |
| Conditions | Microdilution assay against S. aureus; LL37 at 2 μg/mL; data from two independent repeat experiments, each comprising two replicates |
Why This Matters
This evidence enables procurement specialists to exclude isonicotinamide from applications requiring LL37 potentiation, preventing wasted resources on a regioisomer that is functionally inert in this context.
- [1] Lin, L.; et al. Microdilution Assay of niacinamide and its analogs against S. aureus. Figure 2, PMC8822605. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC8822605/figure/fig2/ View Source
